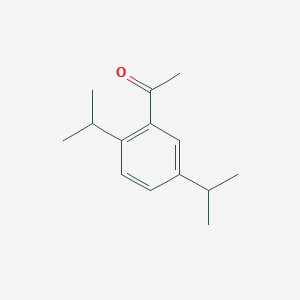












|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[CH:5]([C:8]1[CH:13]=[CH:12][C:11]([CH:14]([CH3:16])[CH3:15])=[CH:10][CH:9]=1)([CH3:7])[CH3:6].[Cl-].[Cl-].[Cl-].[Al+3].Cl>C(=S)=S>[C:1]([C:12]1[CH:13]=[C:8]([CH:5]([CH3:6])[CH3:7])[CH:9]=[CH:10][C:11]=1[CH:14]([CH3:16])[CH3:15])(=[O:3])[CH3:2] |f:2.3.4.5|
|


|
Name
|
|
|
Quantity
|
142 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
362 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(C)C
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
|
Name
|
|
|
Quantity
|
260 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
|
Name
|
ice
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for a further hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The oily organic phase was separated off
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted twice using ether
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with dilute sodium carbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with water and dried over calcium chloride
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled through a 30 cm Vigreux column in a pump vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=C(C=CC(=C1)C(C)C)C(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.69 mol | |
| AMOUNT: MASS | 344.3 g | |
| YIELD: PERCENTYIELD | 88.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |